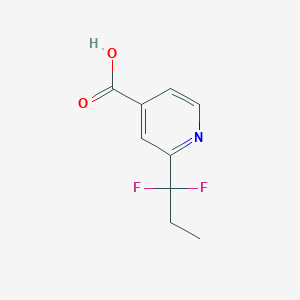

2-(1,1-Difluoropropyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2-(1,1-difluoropropyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H9F2NO2/c1-2-9(10,11)7-5-6(8(13)14)3-4-12-7/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

WMRFYBUIWVQBAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=CC(=C1)C(=O)O)(F)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Pyridine Carboxylic Acid Chemistry

Pyridine (B92270) carboxylic acids, including isonicotinic acid (pyridine-4-carboxylic acid), are vital building blocks in the synthesis of a wide array of functional molecules. Their derivatives have found applications as pharmaceuticals, agrochemicals, and catalysts. The introduction of fluorine atoms onto the pyridine ring or its substituents can profoundly alter the physicochemical and biological properties of the parent molecule.

Fluorination can influence a molecule's:

Metabolic stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.

Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity/Basicity: The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with biological targets.

Conformation: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for its binding affinity to a target protein.

The synthesis of fluorinated pyridine carboxylic acids can be challenging. Direct fluorination of the pyridine ring often requires harsh conditions and can lead to a mixture of products. Therefore, the development of synthetic methodologies that allow for the precise and efficient introduction of fluorine-containing substituents is an active area of research. These methods often involve the use of specialized fluorinating reagents or the construction of the fluorinated pyridine ring from acyclic precursors.

Strategic Importance of Difluoropropyl Moieties in Contemporary Organic Synthesis

The 1,1-difluoroalkyl group, often referred to as a gem-difluoroalkyl group, has gained significant attention in medicinal chemistry as a bioisostere for various functional groups. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its other properties.

The 1,1-difluoropropyl moiety in 2-(1,1-Difluoropropyl)isonicotinic acid is particularly noteworthy for several reasons:

Bioisostere of a Carbonyl Group: The gem-difluoromethylene group (CF2) is considered a non-classical bioisostere of a carbonyl group (C=O). It shares a similar tetrahedral geometry and can act as a hydrogen bond acceptor, but it is metabolically more stable.

Lipophilic Hydrogen Bond Donor: The C-H bond on a difluoromethyl or difluoroethyl group can act as a weak hydrogen bond donor, a property that can be exploited in drug design to create new interactions with biological targets.

Modulation of Physicochemical Properties: The introduction of a difluoropropyl group can fine-tune the lipophilicity and metabolic stability of a molecule. This allows for the optimization of a drug candidate's pharmacokinetic profile.

The synthesis of molecules containing gem-difluoroalkyl groups often requires specialized synthetic methods. These can include the use of difluorocarbene precursors, nucleophilic difluoromethylation/difluoroethylation reagents, or the fluorination of pre-existing functional groups.

Chemical Reactivity and Derivatization of 2 1,1 Difluoropropyl Isonicotinic Acid

Transformations at the Carboxylic Acid Functional Group

The carboxylic acid moiety of 2-(1,1-difluoropropyl)isonicotinic acid is a key site for derivatization, enabling the formation of esters, amides, and other related functional groups.

Esterification Reactions and Active Ester Formation

Esterification of isonicotinic acid derivatives can be achieved through several methods. A common laboratory-scale procedure involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture. For more complex alcohols, activating the carboxylic acid is often necessary. researchgate.net

One approach to activation is the formation of "active esters," which are more reactive towards nucleophiles than the corresponding carboxylic acid. nih.gov These active esters can be prepared by reacting the isonicotinic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of compounds such as 4-nitrophenol (B140041) or N-hydroxysuccinimide. nih.govechemi.com Another method involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with alcohols or phenols to form esters. nih.govresearchgate.net For instance, isonicotinic acid can be converted to isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net This acid chloride can then be reacted with various phenols, like p-nitrophenol or pentafluorophenol, in the presence of a base like triethylamine (B128534) to yield the corresponding active esters. nih.gov

| Reagent/Method | Product | Reference |

| Alcohol, H₂SO₄ | Alkyl ester | researchgate.net |

| DCC, 4-nitrophenol | 4-nitrophenyl ester | nih.govechemi.com |

| SOCl₂, DMF then Phenol, Et₃N | Phenyl ester | nih.govresearchgate.net |

Amide Bond Formation via Acyl Fluoride (B91410) Intermediates

The formation of amide bonds from carboxylic acids is a fundamental transformation in organic synthesis. While standard coupling reagents are often effective, sterically hindered or electronically demanding substrates can present challenges. rsc.org In such cases, the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, can facilitate the reaction. rsc.orgnih.gov

Acyl fluorides are known to be more stable to hydrolysis than the corresponding acyl chlorides, yet they exhibit high reactivity towards amines, making them excellent intermediates for amide bond formation. umich.eduresearchgate.net Various reagents have been developed for the deoxyfluorination of carboxylic acids to generate acyl fluorides in situ. nih.gov One such reagent is pentafluoropyridine (B1199360) (PFP), which allows for the formation of acyl fluorides under mild conditions. nih.govresearchgate.net This can be followed by the addition of an amine in a one-pot procedure to yield the desired amide. nih.govresearchgate.net This method has been shown to be effective for a range of aliphatic and aromatic carboxylic acids and amines, providing good to excellent yields of the amide products. nih.gov The use of acyl fluorides can be particularly advantageous in minimizing steric hindrance between the coupling partners. rsc.org

| Fluorinating Agent | Key Features | Reference |

| Pentafluoropyridine (PFP) | Cheap, commercially available, non-corrosive, bench stable. Allows for one-pot amide bond formation. | nih.govresearchgate.net |

| Cyanuric fluoride | Used for the synthesis of amino acid fluorides. | researchgate.net |

| TFFH | Non-hygroscopic, air-stable salt for converting amino acids to acid fluorides. | researchgate.net |

Hydrazide and Imide Derivatives Synthesis and Reactivity

Isonicotinic acid hydrazide (isoniazid) and its derivatives are a well-studied class of compounds. researchgate.netnih.govmdpi.commdpi.commpbio.com The synthesis of isonicotinic acid hydrazide is typically achieved by reacting an ester of isonicotinic acid with hydrazine (B178648) hydrate (B1144303). mdpi.com These hydrazides can then serve as versatile building blocks for a variety of other derivatives. For instance, condensation of isonicotinic acid hydrazide with various aromatic aldehydes leads to the formation of hydrazide-hydrazones. nih.govmdpi.com

Furthermore, the reaction of isonicotinic acid hydrazide with phthalic anhydride (B1165640) yields N-(1,3-dioxoisoindolin-2-yl)isonicotinamide, an imide derivative. figshare.com The reactivity of the hydrazide moiety also allows for the construction of various heterocyclic systems. figshare.com

| Reactant | Product Type | Reference |

| Hydrazine hydrate (with ester) | Hydrazide | mdpi.com |

| Aromatic aldehyde (with hydrazide) | Hydrazide-hydrazone | nih.govmdpi.com |

| Phthalic anhydride (with hydrazide) | Imide | figshare.com |

Reactions Involving the Pyridine (B92270) Core

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. rsc.org

C-H Functionalization and Directed Arylation/Alkylation

Direct C-H functionalization of pyridines is a powerful tool for the synthesis of substituted derivatives, though the inherent electronic properties of the pyridine ring can make this challenging. rsc.orgnih.govresearchgate.net Palladium-catalyzed reactions have emerged as a valuable method for the arylation of nicotinic and isonicotinic acid derivatives. scispace.comnih.gov These reactions can provide access to a wide range of structurally diverse compounds that are important in medicinal chemistry. scispace.com The C-H functionalization can be directed to specific positions on the pyridine ring, such as the 3- and 4-positions, which have traditionally been difficult to functionalize directly. scispace.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgmasterorganicchemistry.comlkouniv.ac.inlibretexts.orgyoutube.com Reactions such as nitration and halogenation typically require harsh conditions and often result in substitution at the 3-position. The presence of the carboxylic acid and the difluoropropyl groups, both of which are electron-withdrawing, would be expected to further deactivate the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-position. nih.govchemistrysteps.commasterorganicchemistry.comyoutube.comsemanticscholar.org The presence of electron-withdrawing substituents can further activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com For this compound, while it does not have a typical leaving group on the ring, the electronic properties would favor nucleophilic attack if a suitable reaction partner and conditions were employed.

Metal-Catalyzed Cross-Coupling Strategies

The pyridine ring of this compound is amenable to functionalization through various metal-catalyzed cross-coupling reactions. These strategies are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed reactions, in particular, are widely employed for the modification of pyridine skeletons.

One of the most prominent methods is the Suzuki-Miyaura cross-coupling, which pairs the pyridine core with aryl or heteroaryl boronic acids or their esters. digitellinc.com This reaction typically requires a palladium catalyst, such as Pd(dppf)Cl₂, a base, and a suitable solvent system, and can be performed at elevated temperatures. digitellinc.com Such protocols allow for the introduction of a wide range of substituted aryl groups onto the pyridine ring, which is a common motif in pharmaceuticals and agrochemicals. While direct C-H functionalization of isonicotinic acid derivatives has been developed, offering an alternative to using halogenated precursors, these methods can be sensitive to steric hindrance from substituents like the 1,1-difluoropropyl group.

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling involving pyridine derivatives, which are applicable to the derivatization of this compound, assuming a pre-halogenated intermediate.

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Palladium(0) or Palladium(II) complex that forms the active Pd(0) species in situ. | Pd(dppf)Cl₂, Pd(PPh₃)₄, APhos Pd G3 | digitellinc.comresearchgate.net |

| Ligand | Phosphine-based ligands that stabilize the palladium catalyst and facilitate the catalytic cycle. | dppf (in Pd(dppf)Cl₂), PPh₃, RuPhos | digitellinc.com |

| Base | Required for the transmetalation step of the catalytic cycle. | K₂CO₃, Cs₂CO₃, Na₃PO₄ | digitellinc.comresearchgate.net |

| Solvent | Often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents. | Dioxane/H₂O, Toluene, DMF | digitellinc.comresearchgate.net |

| Temperature | Reactions are typically heated to achieve a reasonable reaction rate. | 65 °C to 110 °C | digitellinc.com |

Reactivity of the 1,1-Difluoropropyl Moiety

The 1,1-difluoropropyl group imparts unique chemical properties to the molecule, influencing both its reactivity and its potential applications as a building block. The two fluorine atoms significantly alter the electronic nature of the adjacent carbons, which governs the types of transformations this moiety can undergo.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com Achieving stereoselectivity in substitution reactions near a gem-difluoro group presents a significant challenge. The strong electron-withdrawing effect of the two fluorine atoms deactivates the adjacent methylene (B1212753) (CH₂) group toward traditional Sₙ2-type nucleophilic substitution. nih.gov

However, this deactivating effect does not completely prevent stereospecific substitutions, particularly with highly reactive nucleophiles. nih.gov A stereospecific reaction is one where starting materials that are stereoisomers of each other convert into different stereoisomeric products. ethz.ch For example, in related systems, enantioenriched β,β-difluoroalkyl halides have been shown to undergo substitution with strong nucleophiles with high enantiospecificity, meaning the stereochemistry is inverted in a predictable manner. nih.gov This suggests that if a suitable leaving group were installed on the methylene carbon of the 1,1-difluoropropyl moiety, subsequent reaction with a nucleophile could proceed with a high degree of stereochemical control. The development of chiral catalysts for such transformations is an active area of research, aiming to produce optically pure or enantiomerically enriched products. mdpi.com

| Factor | Description | Implication for 1,1-Difluoropropyl Moiety | Reference |

|---|---|---|---|

| Electronic Effect | The two fluorine atoms are strongly electron-withdrawing. | Deactivates the adjacent C-H bonds and slows Sₙ2 reactions. Greater deactivation toward Sₙ1 pathways can favor Sₙ2. | nih.gov |

| Leaving Group | A good leaving group (e.g., bromide, tosylate) is required on the methylene carbon. | The native propyl group has no leaving group; functionalization is required prior to substitution. | nih.gov |

| Nucleophile | Strong, reactive nucleophiles are often necessary to overcome the deactivation. | Thiolates, azides, or stabilized carbanions could serve as potential nucleophiles. | nih.gov |

| Stereochemical Outcome | If an Sₙ2 pathway is followed, inversion of stereochemistry is expected. | An enantiopure starting material would lead to an enantiopure product with inverted configuration. | nih.govethz.ch |

The 1,1-difluoropropyl group can be chemically modified to generate other valuable fluoroalkyl moieties. A common transformation for gem-difluoroalkyl systems involves the elimination of a fluoride ion, a process known as β-fluoride elimination. digitellinc.comnih.gov This typically occurs from an intermediate where a negative charge or a metal is positioned beta to the fluorine atoms, leading to the formation of a monofluoroalkene. nih.gov While the saturated 1,1-difluoropropyl group is stable, it could be induced to undergo elimination under harsh basic conditions or via a metal-catalyzed pathway to form 1-fluoro-1-propenyl derivatives.

Conversely, "fluorine-retentive" strategies aim to modify the structure without cleaving the C-F bonds. nih.gov These methods are less common but highly valuable. For instance, functionalization of the terminal methyl group of the propyl chain could be achieved through radical-based reactions, introducing other groups while preserving the difluoromethylene core. Additionally, more complex transformations could potentially convert the 1,1-difluoropropyl group into other fluorinated motifs, such as a 1,1-difluoroethyl group, through fragmentation or rearrangement pathways, although such reactions are not broadly established. nih.gov

| Transformation Type | Description | Potential Product | Reference |

|---|---|---|---|

| β-Fluoride Elimination | Removal of a proton and a fluoride ion from adjacent carbons to form a double bond. | 2-(1-Fluoroprop-1-en-2-yl)isonicotinic acid | digitellinc.comnih.gov |

| Dehydrofluorination | Base-induced elimination of HF from a more highly fluorinated precursor is a common route to gem-difluoroalkenes. A similar principle could apply to saturated systems under forcing conditions. | Monofluoroalkene derivatives | acs.org |

| Fluorine-Retentive Functionalization | Modification of the alkyl chain without loss of the CF₂ group. | Derivatives functionalized at the terminal methyl group. | nih.gov |

Formation of Complex Molecular Architectures and Scaffolds

This compound is a valuable building block for the construction of complex molecular architectures and scaffolds, particularly in the field of medicinal chemistry. nih.gov The presence of multiple reactive sites—the carboxylic acid, the pyridine ring, and the fluoroalkyl moiety—allows for its versatile incorporation into larger, more elaborate structures. The introduction of fluorine atoms or fluorinated groups often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.netmdpi.com

The carboxylic acid function is a key handle for derivatization. It can be readily converted into amides, esters, or hydrazides through standard coupling procedures. nih.gov This allows for the attachment of other molecular fragments, building complexity and enabling the exploration of structure-activity relationships. For instance, isonicotinic acid derivatives are known to form scaffolds with significant anti-inflammatory or antimicrobial activities. nih.govnih.gov

Simultaneously, the pyridine ring can be functionalized, as detailed in section 3.2.3, to introduce further diversity. The combination of derivatization at the carboxyl group and substitution on the pyridine ring allows for the creation of highly decorated, three-dimensional scaffolds. researchgate.net The 1,1-difluoropropyl group serves as a metabolically stable lipophilic element, a feature that is highly desirable in modern drug design. The development of efficient synthetic routes to 2-pyridone and isoquinolone scaffolds, for which isonicotinic acids can be precursors, highlights the importance of such building blocks in accessing novel chemical space for drug discovery. iipseries.org

| Reactive Site | Reaction Type | Resulting Linkage/Structure | Scaffold Application | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amide Bond (-CONH-) | Peptidomimetics, enzyme inhibitors | nih.gov |

| Carboxylic Acid | Esterification | Ester Bond (-COO-) | Prodrugs, bioactive esters | nih.gov |

| Pyridine Ring | Suzuki Coupling | Aryl-Pyridine Bond | Biaryl structures for kinase inhibitors, receptor ligands | digitellinc.com |

| Pyridine Ring | C-H Amination | Amino-Pyridine Bond | Heterocyclic scaffolds with diverse biological activities | organic-chemistry.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 2 1,1 Difluoropropyl Isonicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-(1,1-Difluoropropyl)isonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete assignment of all atoms and confirm the connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals for both the isonicotinic acid core and the difluoropropyl substituent. The electron-withdrawing nature of the difluoropropyl group and the fluorine atoms themselves will influence the chemical shifts of the nearby nuclei.

Predicted ¹H NMR Data:

The aromatic region is expected to show three signals corresponding to the protons on the pyridine (B92270) ring. The proton at position 6 (H-6) would likely be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3 and 5 (H-3 and H-5) will also be in the aromatic region, with their exact shifts influenced by the difluoropropyl group. The difluoropropyl group will show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with coupling to each other and further splitting of the methylene protons due to coupling with the fluorine atoms. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 8.0 - 8.3 | d | JH3-H5 ≈ 1-2 Hz |

| H-5 | 8.3 - 8.6 | dd | JH5-H6 ≈ 5-6 Hz, JH5-H3 ≈ 1-2 Hz |

| H-6 | 8.7 - 9.0 | d | JH6-H5 ≈ 5-6 Hz |

| -CH₂- | 2.2 - 2.6 | tq | JH-H ≈ 7-8 Hz, JH-F ≈ 12-15 Hz |

| -CH₃ | 1.0 - 1.3 | t | JH-H ≈ 7-8 Hz |

| -COOH | 12.0 - 14.0 | br s | - |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will show signals for the six carbons of the isonicotinic acid ring and three carbons of the difluoropropyl group. The carbon atom attached to the two fluorine atoms (C-1' of the propyl group) will appear as a triplet due to one-bond carbon-fluorine coupling, which is typically large. The other carbons of the propyl group and the pyridine ring will also show smaller couplings to the fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C-2 | 158 - 162 | t | JC2-F ≈ 20-30 Hz |

| C-3 | 122 - 125 | t | JC3-F ≈ 3-5 Hz |

| C-4 | 145 - 148 | s | - |

| C-5 | 125 - 128 | s | - |

| C-6 | 150 - 153 | s | - |

| -COOH | 165 - 170 | s | - |

| -CF₂- | 120 - 125 | t | JC-F ≈ 240-250 Hz |

| -CH₂- | 30 - 35 | t | JC-F ≈ 20-25 Hz |

| -CH₃ | 8 - 12 | t | JC-F ≈ 4-6 Hz |

¹⁹F NMR spectroscopy is crucial for characterizing the difluoropropyl group. A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet due to coupling with the adjacent methylene protons. The chemical shift of geminal difluoroalkanes typically appears in a specific region of the ¹⁹F NMR spectrum.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CF₂- | -90 to -110 | t | JF-H ≈ 12-15 Hz |

While no experimental 2D NMR data is available, the expected correlations can be predicted based on the proposed structure.

COSY (Correlation Spectroscopy): Would show correlations between H-5 and H-6, and between the methylene and methyl protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the proton assignments. For example, the proton signal at ~8.8 ppm would correlate with the carbon signal at ~151 ppm, confirming the assignment of H-6 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons that are close to each other, which could help to determine the preferred conformation of the difluoropropyl group relative to the pyridine ring. For instance, a NOE between H-3 and the methylene protons of the propyl group would indicate a specific spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. The molecular formula of this compound is C₉H₉F₂NO₂.

The calculated exact mass for the neutral molecule is 201.0598 Da. In a typical HRMS experiment using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₉H₉F₂NO₂ + H]⁺ | 202.0676 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of water (H₂O) from the carboxylic acid, loss of the carboxyl group (COOH), and fragmentation of the difluoropropyl side chain.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FTIR and Raman spectra of this compound would be dominated by vibrations of the carboxylic acid, the pyridine ring, and the C-F bonds.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Weak | Broad, Strong (FTIR) |

| C=O stretch (carboxylic acid) | 1700-1730 | 1700-1730 | Strong |

| C=C, C=N ring stretches | 1550-1620 | 1550-1620 | Strong |

| C-F stretches | 1050-1150 | 1050-1150 | Strong (FTIR), Weak (Raman) |

| Pyridine ring breathing | ~1000 | ~1000 | Medium (Raman) |

The broad O-H stretching band in the FTIR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong C=O stretching absorption is also a key diagnostic peak. The C-F stretching vibrations are expected to be strong in the FTIR spectrum but weaker in the Raman spectrum. Conversely, the symmetric breathing mode of the pyridine ring should give a strong signal in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible literature. Therefore, no experimental data on its solid-state molecular and supramolecular structure is available.

If a crystal structure were to be determined, it would be expected to reveal the precise bond lengths, bond angles, and torsion angles of the molecule. In the solid state, isonicotinic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. It is highly probable that this compound would exhibit similar supramolecular assembly. The crystal packing would also be influenced by potential weak intermolecular interactions involving the fluorine atoms and the pyridine ring.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the synthesis of chiral forms of this compound. Consequently, no studies on its chiroptical spectroscopy for the determination of enantiomeric excess have been reported.

Therefore, the requested section "4.5. Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral forms are synthesized)" cannot be generated with scientifically accurate and specific data for this particular compound.

General methodologies for determining enantiomeric excess using chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), are well-established for a wide range of chiral molecules. These techniques rely on the differential interaction of enantiomers with circularly polarized light. However, without the successful asymmetric synthesis of this compound and subsequent experimental analysis, any discussion would be purely hypothetical and would not meet the required standard of detailed, research-based findings for the specified compound.

Further research and publication in the field of asymmetric synthesis would be necessary to enable such spectroscopic studies and provide the data required to construct the outlined article section.

Computational and Theoretical Investigations of 2 1,1 Difluoropropyl Isonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epstem.net DFT methods are routinely used to calculate molecular structure, reactivity, and other properties, providing insights that correlate well with experimental results. researchgate.net

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. youtube.commdpi.com For 2-(1,1-Difluoropropyl)isonicotinic acid, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

The presence of the 1,1-difluoropropyl group introduces conformational flexibility due to rotation around the C-C single bonds. Conformational analysis is crucial for identifying the various stable conformers and their relative energies. Fluorine substitution is known to significantly impact the conformational profiles of aliphatic chains. researchgate.netnih.gov The analysis for this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to map the potential energy surface. The conformers with the lowest energies represent the most probable shapes the molecule will adopt.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C(pyridine)-C(propyl)-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.2 |

| 2 | 60° (gauche) | 1.15 | 14.5 |

| 3 | -60° (gauche) | 1.15 | 14.5 |

| 4 (Transition State) | 0° (syn) | 4.50 | <0.1 |

Note: Data are illustrative and represent typical results from a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as the electron acceptor (electrophile). youtube.comlibretexts.org

The distribution of these orbitals is also key; the HOMO is likely localized on the electron-rich pyridine (B92270) ring and carboxylic acid group, while the LUMO may also be distributed over the aromatic system, indicating sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Quantum Chemical Parameters Derived from FMO Analysis

| Parameter | Formula | Illustrative Value (eV) | Significance |

| EHOMO | - | -6.85 | Electron-donating ability |

| ELUMO | - | -1.95 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 | Chemical reactivity/stability emerginginvestigators.org |

| Ionization Potential (I) | -EHOMO | 6.85 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.95 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 | Resistance to charge transfer emerginginvestigators.org |

| Chemical Softness (S) | 1 / η | 0.41 | Reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | 4.40 | Ability to attract electrons |

Note: These values are hypothetical, based on typical DFT calculations for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. codessa-pro.com

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas, and regions of positive potential (blue), indicating electron-poor areas. researchgate.net

Negative Regions : These are expected around the highly electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. nih.gov

Positive Regions : The most positive region is anticipated around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles. The hydrogens on the pyridine ring would also show moderately positive potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. mdpi.com

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, IR)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also possible and highly valuable for characterization. rsc.orgdntb.gov.ua The calculated shifts provide a theoretical spectrum that aids in the assignment of experimental peaks.

IR Spectroscopy : The vibrational frequencies of the molecule can be computed from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C=O stretching, O-H bending, or C-F stretching. A comparison between the theoretical and experimental IR spectra can help validate the optimized molecular structure. researchgate.net

Table 3: Hypothetical Comparison of Calculated and Experimental IR Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3550 | 3565 |

| C=O stretch (carboxylic acid) | 1720 | 1735 |

| C=N stretch (pyridine ring) | 1590 | 1605 |

| C-F stretch | 1150 | 1162 |

| C-F stretch | 1125 | 1138 |

Note: Calculated frequencies are often systematically scaled to better match experimental values.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, and, most importantly, transition states (TS). ucsb.edu A transition state is a first-order saddle point on the energy surface, representing the highest energy barrier along the reaction coordinate. google.com

For a reaction involving this compound, such as its esterification, DFT calculations can be used to:

Optimize the geometries of the reactants and products.

Locate the transition state structure connecting them using algorithms like QST2/QST3 or Berny optimization. researchgate.net

Confirm the nature of the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. google.com

The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. This approach provides detailed mechanistic insights that are often difficult to obtain through experimental means alone. youtube.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the explicit interactions of a molecule with its environment over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior. rsc.org

For this compound, MD simulations can be used to investigate:

Solvent Effects : By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol), one can study how the solvent influences its conformational preferences. The solvent can stabilize certain conformers through interactions like hydrogen bonding. nih.govresearchgate.net

Intermolecular Interactions : MD simulations are ideal for studying non-covalent interactions. For example, they can model the hydrogen bonding network between the carboxylic acid group of the molecule and surrounding water molecules. mdpi.com They can also simulate how multiple molecules of this compound might aggregate in solution through π-stacking of the pyridine rings or hydrogen bonding between carboxyl groups. nih.gov

These simulations provide crucial information on how the molecule behaves in a realistic condensed-phase environment, which is essential for understanding its solubility, stability, and interactions in biological or chemical systems. rsc.org

Global and Local Reactivity Descriptors from DFT

Computational studies utilizing Density Functional Theory (DFT) are pivotal in elucidating the electronic structure and chemical reactivity of molecules. Through DFT, it is possible to calculate a range of quantum chemical descriptors that characterize a molecule's global and local reactive behavior. While specific DFT studies detailing the reactivity descriptors for this compound are not available in the public domain, this section outlines the theoretical framework and significance of these descriptors.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity [χ = (I+A)/2]. nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as η = (I-A)/2. dergipark.org.trepstem.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability and higher reactivity. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). epstem.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate electrons |

| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept electrons |

| Electronegativity (χ) | χ = (I+A)/2 | Overall electron-attracting ability |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to electronic change; stability |

| Chemical Softness (S) | S = 1/η | Polarizability; reactivity |

| Electrophilicity Index (ω) | ω = μ²/2η | Capacity to act as an electrophile |

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net The most prominent of these descriptors are the Fukui functions. komorowski.edu.plniscpr.res.in

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. faccts.de By using a finite difference approximation, two key types of Fukui functions are calculated:

f+(r): For nucleophilic attack (electron acceptance), calculated from the electron densities of the neutral molecule (ρN) and its anion (ρN+1). This function highlights sites most likely to accept an electron. faccts.de

f-(r): For electrophilic attack (electron donation), calculated from the electron densities of the neutral molecule (ρN) and its cation (ρN-1). This function identifies the sites from which an electron is most easily removed. faccts.de

These functions can be condensed to individual atomic sites, providing numerical values (condensed Fukui indices) that quantify the reactivity of each atom in the molecule. scielo.org.mx For this compound, a detailed analysis of its condensed Fukui indices would reveal which atoms on the isonicotinic acid ring and the difluoropropyl group are the primary centers for reaction. For instance, the nitrogen and oxygen atoms would be expected to be potential sites for electrophilic attack, while certain carbon atoms might be more susceptible to nucleophilic attack. niscpr.res.in

| Descriptor | Formula | Significance |

|---|---|---|

| Fukui Function for Nucleophilic Attack (f+) | f+(r) = ρN+1(r) - ρN(r) | Identifies sites susceptible to attack by nucleophiles. |

| Fukui Function for Electrophilic Attack (f-) | f-(r) = ρN(r) - ρN-1(r) | Identifies sites susceptible to attack by electrophiles. |

Applications of 2 1,1 Difluoropropyl Isonicotinic Acid As a Building Block in Chemical Research

Strategic Utility in the Synthesis of Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine into heterocyclic structures is a well-established strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of molecules. nih.gov The 2-(1,1-difluoropropyl)isonicotinic acid molecule serves as a valuable synthon for introducing a difluoropropyl-substituted pyridine (B92270) ring into larger, more complex heterocyclic systems.

The carboxylic acid functionality of the isonicotinic acid moiety can be readily transformed into a variety of other functional groups, such as esters, amides, and hydrazides, which can then participate in cyclization reactions to form fused or linked heterocyclic systems. For instance, condensation of the corresponding acid chloride with a binucleophilic reagent could lead to the formation of novel fluorinated benzodiazepines, oxadiazoles, or triazoles.

Table 1: Potential Heterocyclic Scaffolds Derived from this compound

| Precursor Derivative | Reactant | Resulting Heterocyclic Scaffold |

| Acid Chloride | o-Phenylenediamine | Difluoropropyl-substituted Benzimidazole |

| Ester | Hydrazine (B178648) | Difluoropropyl-substituted Oxadiazole |

| Hydrazide | Phosgene | Difluoropropyl-substituted Triazolone |

The presence of the difluoropropyl group is anticipated to enhance the metabolic stability and lipophilicity of the resulting heterocyclic compounds, properties that are often beneficial for bioactive molecules. nih.gov

Development of Novel Organic Reagents and Catalysts

Isonicotinic acid and its derivatives have been explored as ligands in catalysis. While specific catalytic applications of this compound are not yet reported, its structure suggests potential in the development of new catalysts. The pyridine nitrogen can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by the difluoroalkyl substituent. This could influence the catalytic activity and selectivity of the resulting metal complex.

Furthermore, derivatives of isonicotinic acid have been supported on solid materials, such as silica (B1680970), to create heterogeneous catalysts. For example, sulfonic acid functionalized isonicotinic acid supported on silica has been used for the conversion of 2-methylfuran (B129897) to diesel fuel precursors. A similar approach could be envisioned for this compound to develop robust and recyclable catalysts for various organic transformations.

Role in the Design and Construction of Advanced Organic Materials

The unique properties imparted by fluorine, such as high thermal stability and hydrophobicity, make fluorinated organic compounds attractive for the development of advanced materials. nih.gov this compound could serve as a monomer or a key building block for the synthesis of functional polymers and other organic materials.

For instance, polymerization of vinyl-functionalized derivatives of this compound could lead to the formation of fluorinated polymers with tailored properties, such as low surface energy and high resistance to chemical degradation. Such materials could find applications in coatings, membranes, and electronic devices. The rigid pyridine core combined with the flexible difluoropropyl chain could also be exploited in the design of liquid crystalline materials.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) using Isonicotinic Acid Ligands

Isonicotinic acid is a well-known ligand in coordination chemistry and is frequently used in the construction of Metal-Organic Frameworks (MOFs). researchgate.netamazonaws.com MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The pyridine nitrogen and the carboxylate group of isonicotinic acid can coordinate to metal ions, forming extended networks.

The use of this compound as a ligand in MOF synthesis would introduce fluorine into the framework. Fluorinated MOFs are known to exhibit enhanced chemical stability and can have modified gas sorption properties. nih.govicmpp.ro The difluoropropyl groups would line the pores of the MOF, creating a fluorinated environment that could be advantageous for the selective adsorption of certain gases or for catalytic reactions within the pores.

Table 2: Potential Properties of MOFs Derived from this compound

| Property | Anticipated Effect of Difluoropropyl Group |

| Chemical Stability | Increased resistance to acidic or basic conditions |

| Gas Sorption | Altered selectivity for polar vs. non-polar gases |

| Catalysis | Modified catalytic activity due to electronic effects |

| Hydrophobicity | Increased hydrophobicity of the framework |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. Isonicotinic acid and its derivatives can participate in hydrogen bonding and other non-covalent interactions to form self-assembled structures. nih.gov

The introduction of the difluoropropyl group in this compound would add another dimension to its self-assembly behavior. The fluorine atoms can participate in halogen bonding, and the hydrophobic nature of the fluorinated chain could drive aggregation in aqueous media. This could lead to the formation of interesting supramolecular structures such as gels, liquid crystals, or vesicles, with potential applications in drug delivery and materials science. nih.gov The interplay between the hydrogen bonding of the carboxylic acid and the potential for halogen bonding and hydrophobic interactions of the difluoropropyl group could be exploited to design complex and functional supramolecular systems.

Challenges and Future Directions in 2 1,1 Difluoropropyl Isonicotinic Acid Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

A significant hurdle in the widespread application of novel fluorinated compounds is often the development of efficient and sustainable synthetic routes. While general methods for the synthesis of isonicotinic acid derivatives exist, the introduction of the 1,1-difluoropropyl group presents specific challenges. chempanda.comgoogle.com Future research should focus on methodologies that are not only high-yielding but also environmentally benign.

Key Research Objectives:

Late-Stage Fluorination: Developing methods to introduce the difluoromethyl group at a late stage in the synthesis would provide a more convergent and flexible approach to creating a library of derivatives.

Catalytic Methods: The use of transition-metal catalysis for C-F bond formation is a rapidly advancing field. selectscience.net Investigating catalytic difluoroalkylation of pyridine-based starting materials could offer a more efficient alternative to traditional methods.

Green Chemistry Approaches: Employing safer solvents, reducing the number of synthetic steps, and minimizing waste generation will be crucial for the sustainable production of 2-(1,1-difluoropropyl)isonicotinic acid.

Exploration of Unconventional Reactivity and Novel Transformations

The electronic properties of the pyridine (B92270) ring are significantly influenced by the strongly electron-withdrawing 1,1-difluoropropyl group. This altered reactivity profile opens up possibilities for novel chemical transformations that are not accessible to non-fluorinated analogues.

Future investigations could explore:

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the pyridine ring should facilitate SNAAr reactions, allowing for the introduction of a wide range of functional groups.

Activation of C-H Bonds: The presence of the difluoroalkyl group may influence the reactivity of the C-H bonds on the pyridine ring, potentially enabling novel C-H functionalization reactions.

Unique Cyclization Reactions: The interplay between the carboxylic acid, the pyridine nitrogen, and the difluoroalkyl group could be exploited to design novel cyclization strategies for the synthesis of complex heterocyclic systems.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds for screening. researchgate.netrsc.org Integrating the synthesis of this compound and its derivatives into these platforms will be a key step towards its practical application.

Potential Advantages of Flow Chemistry:

| Feature | Benefit in the Synthesis of this compound |

| Precise Temperature Control | Minimization of side reactions and improved product selectivity. |

| Rapid Mixing | Increased reaction rates and higher yields. |

| Enhanced Safety | Handling of potentially hazardous reagents in small, controlled volumes. |

| Facile Automation | High-throughput synthesis of derivatives for structure-activity relationship studies. |

The development of robust flow chemistry protocols will accelerate the exploration of this compound's chemical space and its potential applications. magritek.commdpi.com

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. researchgate.net In the context of this compound, computational modeling can guide experimental work and accelerate the discovery process.

Applications of Computational Modeling:

Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule, which is crucial for understanding its biological activity.

Reactivity Prediction: Modeling reaction pathways and transition states to identify the most promising synthetic routes and predict potential side products.

Property Prediction: Calculating key physicochemical properties such as pKa, lipophilicity, and solubility to guide the design of molecules with desired characteristics.

Docking Studies: Simulating the interaction of this compound derivatives with biological targets to predict their potential as therapeutic agents. researchgate.net

Discovery of Novel Applications in Emerging Fields of Chemical Science

The unique combination of a pyridine core, a carboxylic acid, and a difluoroalkyl group suggests that this compound could find applications in a variety of emerging fields.

Potential Areas of Application:

Medicinal Chemistry: As a building block for the synthesis of novel pharmaceuticals. The isonicotinic acid moiety is a known pharmacophore in several drugs, and the difluoroalkyl group can enhance metabolic stability and binding affinity. nih.govresearchgate.netnih.gov

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. selectscience.net The structural motifs present in this compound could be incorporated into new herbicides, fungicides, or insecticides.

Materials Science: Pyridine-containing molecules are used in the development of functional materials such as polymers and metal-organic frameworks (MOFs). The introduction of fluorine can impart unique properties like thermal stability and altered electronic characteristics.

Radiochemistry: The use of 18F-labeled compounds in positron emission tomography (PET) is a powerful diagnostic tool. acs.org Developing methods for the radiosynthesis of [18F]this compound could lead to new imaging agents. mdpi.com

The exploration of these and other potential applications will be a major driving force for future research on this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1,1-difluoropropyl)isonicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Fluorinated isonicotinic acid derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloro-6-fluoroisonicotinic acid (CAS 18916-44-4) is synthesized through halogenation followed by fluorination under controlled conditions . For this compound, consider using a difluoropropylating agent (e.g., 1,1-difluoropropane derivatives) coupled with a palladium-catalyzed cross-coupling reaction. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor intermediates via TLC and purify using column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze H and F NMR to confirm the difluoropropyl group (e.g., F chemical shifts at -100 to -120 ppm for CF groups) and aromatic proton environments .

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] for CHFNO, expected m/z 228.057) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of fluorinated isonicotinic acid derivatives under experimental conditions?

- Methodological Answer : Solubility varies with substituents. For example, 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2) is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO. Stability tests (TGA/DSC) under nitrogen can identify decomposition temperatures (~185–200°C). Store compounds at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data for fluorinated isonicotinic acid derivatives?

- Methodological Answer : Contradictions may arise from metabolic instability or off-target interactions. Conduct parallel assays:

- In Vitro : Measure IC values against target enzymes (e.g., monoamine oxidases) using fluorometric assays .

- In Vivo : Use pharmacokinetic profiling (LC-MS/MS) to monitor metabolite formation (e.g., hydrolyzed or oxidized products). Compare tissue distribution and plasma half-life to correlate activity .

Q. What experimental designs are suitable for studying the interaction of this compound with bacterial proteins, such as type IV secretion systems (T4SS)?

- Methodological Answer : Reference structural studies on TraE protein complexes (PDB: 5WIP), where 2-(2-furyl)isonicotinic acid binds to T4SS components . Use:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) between the compound and purified TraE protein.

- Crystallography : Co-crystallize the compound with TraE to identify binding pockets (resolution ≤2.0 Å).

- Microbial Assays : Test inhibition of bacterial conjugation in E. coli strains expressing T4SS .

Q. How can computational methods guide the optimization of this compound for selective targeting of enzymes or receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidases or bacterial VirB11 ATPases). Prioritize substituents with high binding scores and low steric clashes .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity using datasets from related isonicotinic acid derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for fluorinated isonicotinic acid analogs across different studies?

- Methodological Answer :

- Meta-Analysis : Compile IC values, assay conditions (pH, temperature), and cell lines from literature. Use statistical tools (e.g., ANOVA) to identify outliers .

- Reproducibility Tests : Replicate key studies under standardized conditions (e.g., fixed enzyme concentrations, consistent buffer systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.